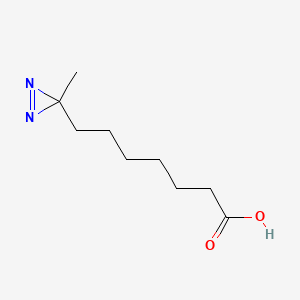
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is a diazirine-containing compound. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactive properties, making them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diazirine back to its corresponding diaziridine.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents, iodine, silver oxide.
Reduction: Hydrogenation catalysts.
Substitution: UV light activation.
Major Products:
Oxidation: Formation of diazirine from diaziridine.
Reduction: Conversion of diazirine to diaziridine.
Substitution: Formation of carbene intermediates that can insert into various bonds (C-H, N-H, O-H).
Wissenschaftliche Forschungsanwendungen
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Photoaffinity Labeling: Used to study ligand-receptor interactions, enzyme-substrate interactions, and protein-protein interactions.
Crosslinking Studies: Helps in identifying and characterizing protein complexes and nucleic acid interactions.
Biochemical Research: Acts as a photo-crosslinking agent in various biochemical assays.
Wirkmechanismus
The primary mechanism of action for 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid involves the formation of highly reactive carbene intermediates upon UV light activation. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies, where the compound can be used to “freeze” interactions between biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 4-(3-Methyl-3H-diazirin-3-yl)butanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
Comparison: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is unique due to its longer carbon chain, which can influence its reactivity and the types of interactions it can participate in. Compared to shorter-chain diazirine compounds, it may offer different spatial configurations and binding properties, making it suitable for specific applications where longer linker arms are advantageous .
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
7-(3-methyldiazirin-3-yl)heptanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-9(10-11-9)7-5-3-2-4-6-8(12)13/h2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
YICJASMPIWRPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)

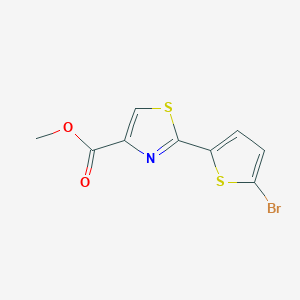
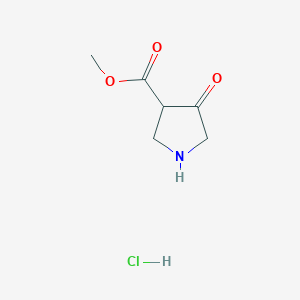
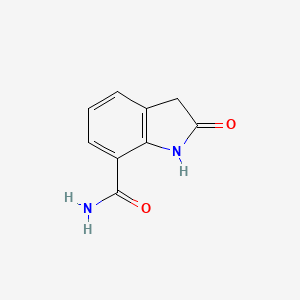
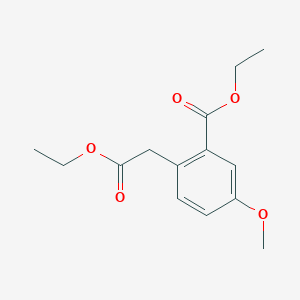
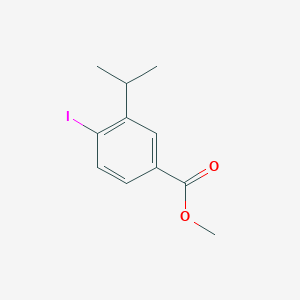
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)



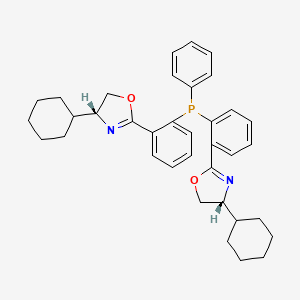
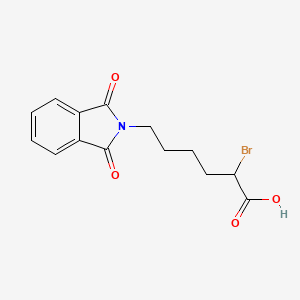
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
